molecular formula C10H13Cl2NO B8227883 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride

Cat. No.: B8227883
M. Wt: 234.12 g/mol
InChI Key: OGTCWVFMKGDZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride is an organic compound with the molecular formula C10H13Cl2NO. It is a cyclobutanol derivative featuring an amino group and a chlorophenyl group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with cyclobutanone under acidic conditions to form the cyclobutanol ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also helps in forming the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amino group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of 3-amino-3-(4-chlorophenyl)cyclobutanone

    Reduction: Formation of 3-amino-3-(4-chlorophenyl)cyclobutane

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups may play a role in binding to these targets, while the chlorophenyl group may enhance the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)cyclobutanol
  • 3-Amino-3-(4-methoxyphenyl)cyclobutanol
  • 3-Amino-3-(4-bromophenyl)cyclobutanol

Uniqueness

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications .

Properties

IUPAC Name

3-amino-3-(4-chlorophenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTCWVFMKGDZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Cl)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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